molecular formula C11H11FO3 B14349316 Methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate CAS No. 93240-82-5

Methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate

Cat. No.: B14349316
CAS No.: 93240-82-5
M. Wt: 210.20 g/mol
InChI Key: VTEXGHPJSZDNPD-UHFFFAOYSA-N
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Description

Methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate is an organic compound with the molecular formula C11H11FO3. This compound is characterized by the presence of a fluorophenoxy group attached to a methyl prop-2-enoate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate typically involves the reaction of 4-fluorophenol with methyl 2-bromoprop-2-enoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate involves its interaction with specific molecular targets. The fluorophenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to various enzymes and receptors. The prop-2-enoate moiety can undergo Michael addition reactions, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-bromophenoxy)propanoate
  • Methyl 2-(4-chlorophenoxy)propanoate
  • Ethyl 2-(4-fluorophenoxy)-2-methylpropanoate

Uniqueness

Methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and biological activity. The fluorophenoxy group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical and pharmaceutical applications.

Properties

CAS No.

93240-82-5

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

IUPAC Name

methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate

InChI

InChI=1S/C11H11FO3/c1-8(11(13)14-2)7-15-10-5-3-9(12)4-6-10/h3-6H,1,7H2,2H3

InChI Key

VTEXGHPJSZDNPD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C)COC1=CC=C(C=C1)F

Origin of Product

United States

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